molecular formula C20H18N2O3 B11205641 7-Hydroxy-N-(3-methylphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide

7-Hydroxy-N-(3-methylphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide

Cat. No.: B11205641
M. Wt: 334.4 g/mol
InChI Key: FZENJQBKHKWBSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-N-(3-methylphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-N-(3-methylphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by functionalization steps to introduce the hydroxy, methylphenyl, and carboxamide groups. Key steps may include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Functional Group Introduction: Subsequent steps involve the introduction of the hydroxy group at the 7-position, the methylphenyl group at the nitrogen, and the carboxamide group at the 6-position. These steps often require specific reagents and conditions, such as Friedel-Crafts acylation, nucleophilic substitution, and amide formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-N-(3-methylphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a quinoline-7-one derivative, while reduction of the carbonyl groups would produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, 7-Hydroxy-N-(3-methylphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its structural similarity to known bioactive compounds.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-N-(3-methylphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-Hydroxy-N-(3-methylphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide may offer unique properties due to the specific arrangement of its functional groups. This can result in distinct chemical reactivity, biological activity, and physical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

4-hydroxy-N-(3-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C20H18N2O3/c1-12-5-2-8-14(11-12)21-19(24)16-18(23)15-9-3-6-13-7-4-10-22(17(13)15)20(16)25/h2-3,5-6,8-9,11,23H,4,7,10H2,1H3,(H,21,24)

InChI Key

FZENJQBKHKWBSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.